1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile 1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1454852-76-6
VCID: VC0219920
InChI: InChI=1S/C7H10N4/c1-9-5-6-3-7(4-8)11(2)10-6/h3,9H,5H2,1-2H3
SMILES: CNCC1=NN(C(=C1)C#N)C
Molecular Formula:
Molecular Weight: 150.185

1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile

CAS No.: 1454852-76-6

Cat. No.: VC0219920

Molecular Formula:

Molecular Weight: 150.185

* For research use only. Not for human or veterinary use.

1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile - 1454852-76-6

Specification

CAS No. 1454852-76-6
Molecular Weight 150.185
IUPAC Name 2-methyl-5-(methylaminomethyl)pyrazole-3-carbonitrile
Standard InChI InChI=1S/C7H10N4/c1-9-5-6-3-7(4-8)11(2)10-6/h3,9H,5H2,1-2H3
SMILES CNCC1=NN(C(=C1)C#N)C

Introduction

Chemical Identity and Basic Characteristics

1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyrazole ring system substituted with functional groups that contribute to its chemical behavior and utility. The compound exists in both free base form and as a hydrochloride salt, with the latter being commonly used in various applications due to its enhanced stability and solubility profiles .

Identification Parameters

The compound is characterized by several identification parameters that distinguish it from other pyrazole derivatives:

ParameterValueSource
CAS Number1454852-76-6 (free base)
CAS Number (HCl salt)1643141-20-1
EINECS942-276-3
Molecular FormulaC₇H₁₀N₄
Molecular Weight150.18 g/mol
Molecular Weight (HCl salt)186.642 g/mol
IUPAC Name1-methyl-3-(methylaminomethyl)pyrazole-5-carbonitrile
InChIInChI=1S/C7H10N4/c1-9-5-7-3-6(4-8)10-11(7)2/h3,9H,5H2,1-2H3
InChIKeyUXBDFTGMHRINIS-UHFFFAOYSA-N

The compound features a pyrazole core with three key substituents: a methyl group at position 1, a methylaminomethyl group at position 3, and a carbonitrile group at position 5. This specific substitution pattern contributes to the compound's chemical reactivity and potential applications .

Structural Features and Physical Properties

Structural Characteristics

The molecular structure of 1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile consists of a five-membered pyrazole ring with adjacent nitrogen atoms. The substitution pattern includes:

  • A methyl group attached to N-1 position of the pyrazole ring

  • A methylaminomethyl group (CH₂NHCH₃) at C-3 position

  • A cyano group (C≡N) at C-5 position

This arrangement creates a molecule with multiple reactive centers and functional groups capable of participating in various chemical transformations .

Physical Properties

The physical properties of 1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile have been determined through both experimental measurements and computational predictions:

PropertyValueMethodSource
Physical StateSolid-
Density1.13±0.1 g/cm³Predicted
Boiling Point283.6±25.0 °CPredicted
pKa8.04±0.10Predicted
Predicted CCS [M+H]⁺132.5 ŲPredicted
Predicted CCS [M+Na]⁺143.1 ŲPredicted

The hydrochloride salt form exhibits different physical properties, particularly in terms of solubility in polar solvents and stability under various conditions, making it suitable for pharmaceutical applications requiring enhanced solubility profiles .

Synthesis Methods

Alternative Synthesis Routes

Alternative synthetic approaches may involve:

  • Cycloaddition reactions of diazocarbonyl compounds with appropriate alkynes

  • Formation of the pyrazole ring through condensation of hydrazines with α,β-unsaturated nitriles

  • Modification of existing pyrazole scaffolds through functional group transformations

A synthesis method that has been applied to similar pyrazole derivatives involves the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines, resulting in the formation of 3,5-substituted pyrazoles with high regioselectivity .

Chemical Reactivity

The functional groups present in 1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile contribute to its diverse chemical reactivity profile, making it valuable in various synthetic applications.

Reactivity Patterns

The compound's reactivity is primarily governed by:

  • The nucleophilic secondary amine in the methylaminomethyl group

  • The electrophilic carbonitrile group

  • The aromatic pyrazole ring system

These functional groups enable the compound to participate in various reactions, including:

  • Oxidation reactions: The compound can undergo oxidation with common oxidizing agents such as potassium permanganate or hydrogen peroxide

  • Reduction reactions: Particularly at the carbonitrile group, using reducing agents like lithium aluminum hydride or sodium borohydride

  • Nucleophilic substitution reactions: The methylamino group can act as a nucleophile in various reactions

  • Coordination with metal ions: Through the nitrogen atoms in the pyrazole ring and the amine functionality

Functional Group Transformations

The carbonitrile group represents a versatile functional group that can be transformed into various derivatives, including:

  • Amides (through partial hydrolysis)

  • Carboxylic acids (through complete hydrolysis)

  • Amidines (through reaction with amines)

  • Tetrazoles (through cycloaddition with azides)

These transformations expand the utility of 1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile as a building block in organic synthesis and pharmaceutical research.

Applications in Research and Development

Organic Synthesis Applications

In organic synthesis, the compound serves as a valuable intermediate for:

  • Construction of more complex heterocyclic systems

  • Development of multi-functionalized pyrazole derivatives

  • Creation of libraries of compounds for structure-activity relationship studies

Material Science Applications

The compound has potential applications in material science, particularly in:

  • Development of new materials with specific electronic properties

  • Creation of functional polymers incorporating the pyrazole moiety

  • Research into novel compounds with specific physicochemical characteristics

Structural Comparison with Related Compounds

Comparison with Isomeric Forms

1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile has an isomeric form, 1-methyl-5-((methylamino)methyl)-1H-pyrazole-3-carbonitrile (CAS: 1454849-99-0), which differs in the positioning of the substituents around the pyrazole ring. This structural difference significantly impacts the compound's properties and reactivity patterns .

The table below compares key properties of these isomers:

Property1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile1-Methyl-5-((methylamino)methyl)-1H-pyrazole-3-carbonitrile
CAS Number1454852-76-61454849-99-0
Molecular FormulaC₇H₁₀N₄C₇H₁₀N₄
Molecular Weight150.18 g/mol150.18 g/mol
Structural DifferenceMethylaminomethyl at C-3, Carbonitrile at C-5Methylaminomethyl at C-5, Carbonitrile at C-3
SMILESCN(C)CC1=CC(=NN1C)C#N (approximate)CNCC1=CC(=NN1C)C#N

Comparison with Other Pyrazole Derivatives

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesSource
1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrileC₇H₁₀N₄150.18 g/molReference compound
5-Amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrileC₆H₈N₄S168.22 g/molContains methylsulfanyl and amino groups
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acidC₉H₅BrClN₃O₂302.51 g/molContains bromo, chloropyridinyl, and carboxyl groups

These structural variations result in different physicochemical properties and biological activities, highlighting the importance of precise structural control in the development of pyrazole-based compounds for specific applications .

Biological Activity Considerations

While specific biological activity data for 1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile is limited in the literature, the biological potential of similar pyrazole derivatives suggests several possible therapeutic applications.

Structure-Activity Relationships

The biological activity of pyrazole derivatives is highly dependent on their substitution patterns. For compounds like 1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile:

  • The methylaminomethyl group can participate in hydrogen bonding interactions with biological targets

  • The carbonitrile group serves as a hydrogen bond acceptor and contributes to the compound's electronic properties

  • The methyl group at the N-1 position affects the compound's lipophilicity and membrane permeability

These structure-activity relationships provide valuable insights for the rational design of pyrazole-based compounds with enhanced biological activities.

Hazard StatementDescriptionHazard CategorySource
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

These classifications indicate that appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator